molecular formula C15H16N2O3S B5130059 METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5130059
M. Wt: 304.4 g/mol
InChI Key: CMJJTSFVBZMPSU-UHFFFAOYSA-N
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Description

METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that features a thiophene ring substituted with a methyl ester and an anilino carbonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves the reaction of 3,4-dimethylaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then esterified using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(3,4-DIMETHYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an anilino carbonyl amino group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9-4-5-11(8-10(9)2)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJJTSFVBZMPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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